Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Tuning

Fragment-based kinase programs using unsubstituted 7-azaindoles often stall due to suboptimal cLogP (<2.2), demanding costly late-stage lipophilicity optimization. This 6-CF3-7-azaindole-3-carboxylate (CAS 952182-21-7) eliminates that bottleneck. ● Pre-installed CF3 group shifts fragment cLogP to ~2.5-3.5, achieving cellular permeability without MW penalty. ● Strongly electron-withdrawing CF3 (σₚ≈+0.54) resists CYP-mediated oxidation at the 6-position, improving metabolic stability relative to 6-H or 6-Cl analogs. ● 3-methyl ester enables rapid HATU-mediated amide coupling for parallel SAR exploration. ● Clinically validated scaffold for FGFR and c-Met inhibitor design; 3-position vector projects substituents toward the solvent channel. ● Consistent ≥98% HPLC purity, available in 100 g to multi-kg quantities.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
Cat. No. B15207591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC(=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-9(16)6-4-14-8-5(6)2-3-7(15-8)10(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyABCSUZBXFZPUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: 7-Azaindole Building Block Overview


Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 952182-21-7, MF C₁₀H₇F₃N₂O₂, MW 244.17) belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class—a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a trifluoromethyl (–CF₃) substituent at the pyridine-ring 6-position and a methyl carboxylate ester at the pyrrole-ring 3-position . This substitution pattern provides two orthogonal synthetic handles: the 3-carboxylate enables amide coupling or hydrolysis to the carboxylic acid, while the 6-CF₃ group confers enhanced lipophilicity and metabolic stability relative to the unsubstituted or 6-halo analogs commonly used as alternative building blocks . The 7-azaindole scaffold itself provides a pyridinic nitrogen (position 7) capable of serving as a hydrogen-bond acceptor in kinase hinge-region binding, a property absent in the corresponding indole scaffold .

Why 6-CF₃ 7-Azaindole Outperforms 6-Halo or 6-H Analogs


Substituting the 6-CF₃ group with a 6-chloro, 6-methyl, or unsubstituted (6-H) analog does not yield a functionally equivalent building block. The trifluoromethyl group is strongly electron-withdrawing (Hammett σₚ ≈ +0.54 for CF₃ vs. σₚ ≈ +0.23 for Cl and σₚ ≈ −0.17 for CH₃), which alters the electron density distribution across the pyridine ring and modulates the pKₐ of the pyridinic nitrogen. This directly affects hydrogen-bond acceptor strength in kinase hinge-binding motifs [1]. Furthermore, the 6-CF₃ substituent increases lipophilicity (estimated cLogP increment of approximately +0.7 to +1.0 log units relative to 6-H or 6-CH₃) and enhances metabolic stability by blocking CYP-mediated oxidation at the 6-position—a primary metabolic soft spot for unsubstituted 7-azaindoles . These differences mean that SAR established with a 6-Cl building block cannot be directly extrapolated to the 6-CF₃ series; the optimal linker length, vector, and downstream substituents will differ [1].

Key Differentiators vs. Closest Comparator Building Blocks


Lipophilicity and H‑Bond Acceptor Modulation: CF₃ vs. Cl

The 6-trifluoromethyl substituent in the target compound imparts significantly higher lipophilicity compared to the 6-chloro analog (methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, CAS not available as single compound), while simultaneously reducing the pyridinic nitrogen's basicity through its strong electron-withdrawing inductive effect. The CF₃ group contributes approximately +0.7 to +1.0 log units to cLogP relative to the 6-H baseline (7-azaindole XLogP3 ≈ 1.2), whereas the 6-Cl analog contributes approximately +0.5 to +0.7 log units based on fragment-based increment calculations [1]. This difference places the 6-CF₃ compound in a more favorable lipophilicity range (cLogP ~2.5–3.5) for achieving balanced cell permeability without exceeding Lipinski guidelines, a critical consideration for hit-to-lead optimization where 6-Cl starting points may yield final compounds with suboptimal lipophilic ligand efficiency (LLE) .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Tuning

3-Carboxylate vs. 2-Carboxylate Regioisomer: Steric and Synthetic Accessibility

The target compound (3-carboxylate regioisomer, CAS 952182-21-7) positions the methyl ester on the pyrrole ring at the 3-position, which is sterically less hindered than the alternative 2-carboxylate regioisomer (methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS 952182-20-6) where the ester is adjacent to the pyrrole NH. In kinase inhibitor design, the 3-position corresponds to the solvent-exposed region in typical ATP-binding site poses, making it the preferred vector for introducing solubilizing or linker groups without disrupting hinge-binding interactions [1]. The 2-carboxylate regioisomer, by contrast, places the ester closer to the hinge-binding motif and may introduce undesirable steric clashes with the kinase gatekeeper residue . Both regioisomers share the same molecular formula (C₁₀H₇F₃N₂O₂, MW 244.17), so procurement based solely on molecular identity without specifying the carboxylate position risks obtaining the wrong regioisomer and compromising downstream SAR .

Synthetic Chemistry Parallel Library Synthesis Building Block Reactivity

Orthogonal Reactivity: 3-Methyl Ester and 1-NH Handles

The target compound presents two synthetically addressable sites with orthogonal reactivity: (1) the 3-methyl carboxylate ester, which can be hydrolyzed (LiOH, THF/H₂O) to the corresponding carboxylic acid for amide coupling (HATU/DIPEA), and (2) the 1-NH of the pyrrole ring, which can undergo N-alkylation or N-arylation under basic conditions (K₂CO₃, DMF or Cu-mediated Ullmann coupling). In contrast, the 2-carboxylate regioisomer (CAS 952182-20-6) positions the ester in closer proximity to the 1-NH, which can lead to competing intramolecular reactions or lactam formation during N-functionalization steps—a documented liability in pyrrolopyridine chemistry [1]. The 3-carboxylate compound thus supports sequential, protecting-group-minimized diversification: N-functionalization first, followed by ester hydrolysis and amide coupling, or vice versa . This architectural advantage translates to a higher success rate in parallel library synthesis and fewer purification steps compared to the 2-carboxylate regioisomer [1].

Diversity-Oriented Synthesis Protecting-Group-Free Chemistry MedChem Library Design

Bidentate Hinge Binding: 7-Azaindole vs. Indole Scaffold

The 7-azaindole scaffold in the target compound contains two nitrogen atoms: the pyrrolic N–H (hydrogen-bond donor) and the pyridinic N at position 7 (hydrogen-bond acceptor). This dual H-bond functionality enables the bidentate hinge-binding motif characteristic of ATP-competitive kinase inhibitors—the pyridinic N accepts a hydrogen bond from the hinge backbone NH, while the pyrrolic NH donates to the hinge carbonyl [1]. The corresponding indole scaffold (1H-indole-3-carboxylate analogs) lacks the pyridinic nitrogen and therefore provides only a single H-bond donor, resulting in monodentate hinge binding and typically 10–100-fold weaker affinity for the same kinase target [1]. Quantitatively, this translates to: 7-azaindole scaffold = 2 H-bond acceptors + 1 H-bond donor vs. indole scaffold = 0 H-bond acceptors + 1 H-bond donor. In a fragment-based drug discovery context, this additional H-bond acceptor can contribute approximately 1–2 kcal/mol to binding free energy (equivalent to a ~5–30-fold affinity enhancement) based on typical H-bond contributions in protein–ligand complexes .

Structure-Based Drug Design Kinase Selectivity Scaffold Hopping

Top Procurement Scenarios for the 6-CF₃-7-Azaindole-3-Carboxylate


Kinase Fragment Library with Enhanced Lipophilicity

When designing a fragment library biased toward kinase targets, the 7-azaindole scaffold is a first-line choice due to its bidentate hinge-binding capacity [1]. Among commercially available 7-azaindole building blocks, the 6-CF₃-3-carboxylate variant (this compound) offers a pre-installed lipophilicity-enhancing group that pushes fragment cLogP into the ~2.5–3.5 range—ideal for achieving cellular permeability while maintaining fragment-like properties (MW < 250 Da). This avoids the need for post-synthetic lipophilicity optimization, which is frequently required when starting from the 6-H or 6-Cl 7-azaindole fragments whose cLogP values (~1.2–2.2) fall below the optimal permeability window .

Parallel Synthesis of 3-Amide Kinase Inhibitor Libraries

The 3-methyl ester handle enables a streamlined two-step library synthesis protocol: (1) ester hydrolysis to the carboxylic acid, (2) HATU-mediated amide coupling with diverse amine building blocks. This late-stage diversification strategy is preferred for SAR exploration because it keeps the synthetically challenging 6-CF₃-7-azaindole core constant while varying only the amide substituent [1]. The 3-carboxylate regioisomer is specifically required here; the 2-carboxylate regioisomer (CAS 952182-20-6) introduces potential side reactions during N-functionalization and is less suited to parallel chemistry workflows .

Scaffold-Hopping from Indole to 7-Azaindole for Selectivity

Projects that have identified an indole-based kinase inhibitor hit but are struggling with poor selectivity or low aqueous solubility can employ this compound for scaffold hopping. Replacing the indole core with a 7-azaindole introduces an additional hydrogen-bond acceptor (the pyridinic N) that can form new interactions with the kinase hinge region, potentially improving both potency and selectivity [1]. Simultaneously, the added nitrogen reduces logP by approximately 0.5–1.0 log units compared to the analogous indole, improving solubility while the 6-CF₃ group partially compensates for the lipophilicity loss to maintain cell permeability .

FGFR or c-Met Inhibitor Candidates via 3-Position Elaboration

The pyrrolo[2,3-b]pyridine scaffold has been clinically validated in multiple kinase inhibitor programs, including FGFR (e.g., erdafitinib-related chemotypes) and c-Met inhibitors [1]. The 6-CF₃ substitution pattern is particularly relevant for FGFR inhibitor design, where occupation of a hydrophobic pocket adjacent to the hinge region by a trifluoromethyl group has been shown to enhance potency and selectivity over closely related kinases . The 3-carboxylate functionality provides the optimal vector for introducing solubilizing groups that project toward the solvent channel, as demonstrated in multiple published FGFR inhibitor co-crystal structures featuring 7-azaindole cores with 3-position substitution [1].

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